

# Spectroscopic Data of 2-Bromo-3-phenylpropanenitrile: A Technical Guide

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## Compound of Interest

Compound Name:	2-Bromo-3-phenylpropanenitrile
CAS No.:	62448-27-5
Cat. No.:	B1276170

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-bromo-3-phenylpropanenitrile**. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and quality control of **2-bromo-3-phenylpropanenitrile** in a laboratory setting.

## Introduction to 2-Bromo-3-phenylpropanenitrile

**2-Bromo-3-phenylpropanenitrile**, with the chemical formula  $C_9H_8BrN$ , is a halogenated nitrile compound.[1] Its structure, featuring a phenyl group, a nitrile functional group, and a bromine atom on the adjacent carbon, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound. This guide presents predicted spectroscopic data and established analytical protocols to aid in these endeavors.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of **2-bromo-3-phenylpropanenitrile** are a benzyl group (-CH<sub>2</sub>-Ph), a chiral center at the carbon bearing the bromine atom, and a nitrile group (-C≡N).

Caption: Molecular structure of **2-bromo-3-phenylpropanenitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra, the following data are based on computational predictions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

### <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **2-bromo-3-phenylpropanenitrile** in CDCl<sub>3</sub> would exhibit distinct signals corresponding to the aromatic, benzylic, and alpha-bromo protons.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.50	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 4.60	Doublet of Doublets	1H	Methine proton (CH-Br)
~ 3.30 - 3.50	Multiplet	2H	Methylene protons (CH <sub>2</sub> )

Interpretation:

- The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region (~7.30-7.50 ppm).
- The proton on the carbon bearing the bromine atom (the methine proton) is deshielded by the adjacent electron-withdrawing bromine and nitrile groups, and is predicted to appear

around 4.60 ppm. Its multiplicity as a doublet of doublets arises from coupling to the two diastereotopic protons of the adjacent methylene group.

- The benzylic methylene protons are diastereotopic due to the adjacent chiral center. They are expected to resonate as a multiplet in the range of 3.30-3.50 ppm, with distinct chemical shifts and coupling constants to the methine proton.

## <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 135	Quaternary aromatic carbon (C-ipso)
~ 129.5	Aromatic CH
~ 129.0	Aromatic CH
~ 128.0	Aromatic CH
~ 117	Nitrile carbon (C $\equiv$ N)
~ 45	Methine carbon (CH-Br)
~ 40	Methylene carbon (CH <sub>2</sub> )

Interpretation:

- The aromatic carbons are predicted to appear in the typical range of 128-135 ppm.
- The nitrile carbon is expected to have a characteristic chemical shift around 117 ppm.
- The carbon atom bonded to the bromine (methine carbon) is anticipated to resonate at approximately 45 ppm.
- The benzylic carbon (methylene carbon) is predicted to appear around 40 ppm.

## Experimental Protocol for NMR Analysis

Caption: A generalized workflow for NMR analysis of an organic compound.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **2-bromo-3-phenylpropanenitrile** would show characteristic absorption bands.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3030	Medium	Aromatic C-H stretch
~ 2960	Medium	Aliphatic C-H stretch
~ 2250	Medium to Strong, Sharp	C≡N (nitrile) stretch
~ 1600, 1495, 1450	Medium to Weak	Aromatic C=C skeletal vibrations
~ 750, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)
~ 650	Medium to Strong	C-Br stretch

### Interpretation:

- The most characteristic peak in the IR spectrum is the sharp absorption band around 2250 cm<sup>-1</sup>, which is indicative of the nitrile functional group (C≡N).
- Aromatic C-H stretching vibrations are expected just above 3000 cm<sup>-1</sup>.
- Aliphatic C-H stretching from the methylene and methine groups will appear just below 3000 cm<sup>-1</sup>.
- The presence of the phenyl group is confirmed by the aromatic C=C skeletal vibrations in the 1450-1600 cm<sup>-1</sup> region and the strong C-H out-of-plane bending bands characteristic of monosubstituted benzene rings around 700-750 cm<sup>-1</sup>.
- The C-Br stretching vibration is expected in the fingerprint region, typically around 650 cm<sup>-1</sup>.

## Experimental Protocol for FT-IR Analysis

Caption: A simplified workflow for FT-IR analysis using an ATR accessory.

## Mass Spectrometry (MS)

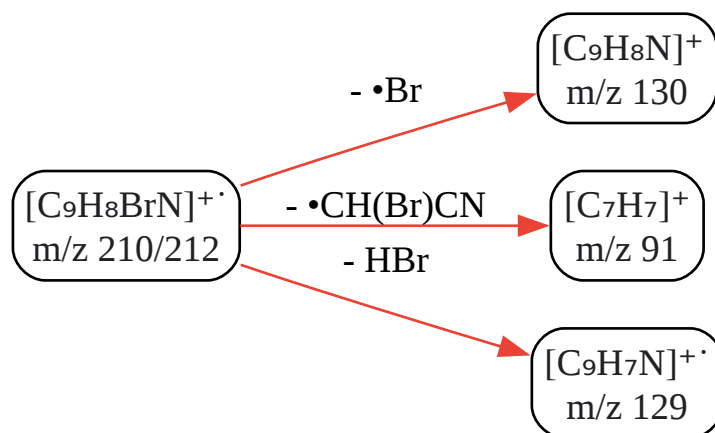
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following is a proposed fragmentation pathway for **2-bromo-3-phenylpropanenitrile** under electron ionization (EI).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Expected Molecular Ion:

The molecular ion peak ( $[M]^+$ ) would be observed at  $m/z$  values corresponding to the isotopic masses of bromine. Due to the nearly equal natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , two molecular ion peaks of similar intensity are expected at  $m/z$  210 and 212.

Key Fragmentation Pathways:

- **Loss of Bromine:** A primary fragmentation is the loss of a bromine radical ( $\bullet\text{Br}$ ) to form a stable benzylic carbocation at  $m/z$  130.
- **Formation of Tropylium Ion:** A common fragmentation for benzyl compounds is the formation of the tropylium ion ( $\text{C}_7\text{H}_7^+$ ) at  $m/z$  91. This can occur through the loss of a bromoacetonitrile radical ( $\bullet\text{CH}(\text{Br})\text{CN}$ ) from the molecular ion.
- **Loss of HBr:** Elimination of hydrogen bromide (HBr) from the molecular ion would result in a fragment at  $m/z$  129.



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Caption: Proposed major fragmentation pathways for **2-bromo-3-phenylpropanenitrile** in EI-MS.

## Experimental Protocol for GC-MS Analysis

Caption: A general workflow for the analysis of a volatile organic compound by GC-MS.

## Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the analysis of **2-bromo-3-phenylpropanenitrile**. The characteristic signals in the  $^1H$  and  $^{13}C$  NMR spectra, the distinct nitrile stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a unique spectroscopic fingerprint for this compound. This information is crucial for confirming its identity, assessing its purity, and supporting its use in further research and development activities.

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